molecular formula C6H10BNaO6 B8817111 Sodium triacetoxyborohydride

Sodium triacetoxyborohydride

Cat. No.: B8817111
M. Wt: 211.94 g/mol
InChI Key: HHYFEYBWNZJVFQ-UHFFFAOYSA-N
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Description

Sodium triacetoxyborohydride, also known as sodium triacetoxyhydroborate, is a chemical compound with the formula Na[(CH3COO)3BH]. It is a colorless salt that is widely used as a reducing agent in organic synthesis. This compound is particularly known for its mild reducing properties, making it suitable for selective reductions, especially in reductive aminations of aldehydes and ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium triacetoxyborohydride is typically prepared by the protonolysis of sodium borohydride with acetic acid. The reaction can be represented as follows: [ \text{NaBH}_4 + 3 \text{CH}_3\text{COOH} \rightarrow \text{Na}[(\text{CH}_3\text{COO})_3\text{BH}] + 3 \text{H}_2 ] This reaction involves the gradual addition of acetic acid to a solution of sodium borohydride, resulting in the formation of this compound and hydrogen gas .

Industrial Production Methods: While the laboratory preparation of this compound is well-documented, industrial production methods are less commonly detailed in the literature. the principles remain similar, involving the controlled reaction of sodium borohydride with acetic acid under conditions that ensure safety and efficiency .

Chemical Reactions Analysis

Reductive Amination

Sodium triacetoxyborohydride excels in one-pot reductive amination , converting carbonyl compounds (aldehydes or ketones) and amines directly into secondary or tertiary amines. This reaction proceeds via imine or iminium ion intermediates, which are rapidly reduced by STAB under mild conditions .

Key Features:

  • Solvent Compatibility : Preferred solvents include 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and acetonitrile. DCE enhances reaction rates compared to THF .

  • Catalytic Acetic Acid : Accelerates imine formation in ketone reactions but is often unnecessary with aldehydes .

  • Functional Group Tolerance :

    • Acid-sensitive groups (e.g., acetals, ketals) .

    • Reducible groups (e.g., alkenes, nitriles, nitro groups) .

Example Reaction:

Cyclohexanone + Benzylamine → N-Benzylcyclohexylamine
Yield : 85% (STAB in DCE with AcOH) .

Comparative Performance:

Reducing AgentYield (%)Side ProductsToxicity
STAB85–95MinimalLow
NaBH₃CN70–80ModerateHigh
BH₃-Pyridine60–75SignificantModerate

STAB outperforms alternatives in yield and selectivity, especially for sterically hindered substrates .

Reduction of Aldehydes

STAB selectively reduces aldehydes to primary alcohols without affecting most ketones, enabling chemoselective transformations .

Example Reaction:

Benzaldehyde → Benzyl Alcohol
Conditions : STAB in THF, 25°C, 2 hours .
Yield : >90% .

Stepwise Reductive Amination

For aldehydes prone to dialkylation with primary amines, a two-step procedure is employed:

  • Imine formation in methanol.

  • Reduction with sodium borohydride (NaBH₄) .

Example:

Butyraldehyde + Aniline → N-Butylaniline
Yield : 78% (stepwise method vs. 50% for one-pot) .

Reductive Alkylation of Secondary Amines

STAB facilitates the alkylation of secondary amines using aldehyde-bisulfite adducts, yielding tertiary amines .

Example Reaction:

Piperidine + Formaldehyde-Bisulfite Adduct → N-Methylpiperidine
Conditions : STAB in DCE, 25°C .

Example:

Glutaraldehyde + Hexamethylenediamine → Linear Polyamine
Conditions : STAB in DCE, 60°C .

Functional Group Compatibility

STAB’s mildness allows retention of sensitive functionalities during reductions:

Functional GroupCompatibilityExample SubstrateOutcome
AlkenesToleratedCinnamaldehydeNo reduction of double bond
NitrilesTolerated4-CyanobenzaldehydeUnaffected
AcetalsToleratedBenzaldehyde dimethyl acetalStable

Limitations

  • Aromatic/Unsaturated Ketones : Poor reactivity (e.g., acetophenone) .

  • Steric Hindrance : Low yields with bulky ketones (e.g., 2,2,6-trimethylcyclohexanone) .

  • Solvent Restrictions : Incompatible with methanol; slow reaction in ethanol/isopropanol .

Scientific Research Applications

Reductive Amination

The primary application of sodium triacetoxyborohydride is in reductive amination , where it selectively reduces imines to secondary or tertiary amines. This process is crucial in synthesizing various pharmaceuticals and complex organic molecules. The method allows for high yields and fewer side products compared to traditional reductive amination methods using other reagents like sodium cyanoborohydride.

  • Mechanism : The reaction typically involves the formation of an imine from an aldehyde or ketone and an amine, followed by reduction with this compound. The use of acetic acid as a catalyst enhances the reaction's efficiency.
  • Advantages : This method tolerates a variety of functional groups and can be performed under mild conditions, making it suitable for sensitive substrates .

Selective Reductions

This compound is also employed in the selective reduction of carbonyl compounds, such as ketones and aldehydes. Its mild nature allows for reductions without affecting other functional groups present in the molecule.

  • Applications : It has been successfully used to reduce aliphatic and aromatic aldehydes and ketones, providing a safer alternative to more aggressive reducing agents like lithium aluminum hydride.
  • Solvent Compatibility : Preferred solvents for these reactions include 1,2-dichloroethane, tetrahydrofuran, and acetonitrile, which help maintain the selectivity and efficiency of the reduction .

Pharmaceutical Synthesis

In pharmaceutical chemistry, this compound plays a crucial role in the synthesis of active pharmaceutical ingredients (APIs). Its ability to provide high selectivity and purity is essential when developing new drug candidates.

  • Case Studies :
    • A study demonstrated its effectiveness in synthesizing pyrrolidine derivatives used in various therapeutic applications .
    • Another case highlighted its utility in constructing complex heterocycles that serve as intermediates in drug synthesis .

Detection Methods

Recent advancements have also explored methods for detecting this compound in reaction mixtures. Gas chromatography has been identified as an effective technique for monitoring its presence and ensuring reaction completion .

Comparison with Other Reducing Agents

PropertyThis compoundSodium CyanoborohydrideLithium Aluminum Hydride
ReactivityMildModerateStrong
SelectivityHighModerateLow
ToxicityLowHighHigh
Functional Group ToleranceHighLowLow
Preferred SolventsDCE, THFMethanolEther

Mechanism of Action

The mechanism of action of sodium triacetoxyborohydride involves the stabilization of the boron-hydrogen bond by the steric and electron-withdrawing effects of the acetoxy groups. This stabilization makes it a mild reducing agent, particularly suitable for reductive aminations. The compound facilitates the reduction of iminium ions formed during the reaction of aldehydes or ketones with amines .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its mild reducing properties and selectivity, making it particularly suitable for reductive aminations without affecting other functional groups. It is preferred over sodium cyanoborohydride in many applications due to its reduced toxicity and better yields .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for reductive amination using sodium triacetoxyborohydride (STAB)?

STAB is most effective in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) as solvents, with acetic acid (AcOH) often used as a catalyst, particularly for ketones. Aldehydes generally do not require AcOH. Reactions in DCE proceed faster than in THF, and the presence of AcOH accelerates the process. Avoid aromatic or unsaturated ketones, as STAB shows limited efficacy with these substrates .

Q. Which functional groups are compatible with STAB during reductive amination?

STAB tolerates reducible groups such as C-C multiple bonds , cyano , and nitro groups . It also preserves acid-sensitive functionalities like acetals and ketals. This selectivity allows its use in complex molecule synthesis without side reductions .

Q. How does STAB compare to sodium cyanoborohydride (NaBH3CN) in reductive amination?

STAB is preferred over NaBH3CN due to its lower toxicity (non-cyanide byproducts) and higher yields in most cases. It also exhibits better reproducibility and compatibility with weakly basic amines. However, NaBH3CN may still be required for reactions in methanol or when dialkylation is a concern .

Advanced Research Questions

Q. How can researchers resolve contradictions regarding STAB’s ability to reduce aldehydes?

While textbooks state STAB does not reduce aldehydes, experimental studies show aldehyde reduction under certain conditions (e.g., acidic pH or prolonged reaction times). To avoid over-reduction:

  • Control pH : Use weakly acidic conditions (e.g., AcOH) to favor imine formation over aldehyde activation.
  • Monitor reaction progress : Employ techniques like UPLC or TLC to detect intermediates and prevent side reactions .

Q. What strategies improve stereoselectivity in STAB-mediated reductions?

Stereoselectivity can be enhanced by:

  • Acid catalysis : Adding AcOH stabilizes iminium ions, directing reduction to specific stereoisomers.
  • Solvent choice : Polar aprotic solvents (e.g., DCE) favor tighter ion pairs, improving stereochemical outcomes. For example, STAB selectively reduces 4-ketoprolines to trans-hydroxyproline in high yields, whereas esterified analogs fail due to steric hindrance .

Q. How can sterically hindered substrates be addressed in STAB-based reductive amination?

For hindered ketones or amines, adopt a stepwise approach :

  • Pre-form the imine in methanol.
  • Reduce the isolated imine with NaBH4 instead of STAB. This bypasses STAB’s limitations with bulky substrates and minimizes side reactions like dialkylation .

Q. Why do aromatic amines (e.g., aniline derivatives) exhibit low conversion in STAB reactions, and how can this be mitigated?

Aromatic amines often show sluggish reactivity due to poor nucleophilicity. Solutions include:

  • Increase equivalents : Use 4–5 equivalents of STAB to drive the reaction.
  • Optimize solvent : Replace dichloromethane with DCE or THF to enhance solubility.
  • Add catalytic additives : Sodium acetate or AcOH can stabilize intermediates and improve kinetics .

Q. What are the implications of using STAB in one-pot multicomponent reactions?

STAB enables efficient tandem processes , such as reductive amination followed by cyclization. For example:

  • Three-component pyrrolidine synthesis : STAB reduces pyrrolium salts in situ, yielding exclusively (E)-isomers.
  • N-acylpiperazinone formation : Combines reductive amination, transamidation, and cyclization in a single pot. These methods streamline synthesis but require careful stoichiometric control to avoid side products .

Q. Methodological Considerations

Q. How should researchers handle work-up and purification after STAB reactions?

  • Quenching : Use saturated aqueous NaHCO3 to neutralize excess STAB and acetic acid.
  • Extraction : Dichloromethane or ethyl acetate effectively isolates amine products.
  • Purification : NH-silica gel chromatography is recommended for polar amines to avoid decomposition .

Q. What analytical techniques are critical for monitoring STAB-mediated reactions?

  • UPLC/HPLC : Track imine formation and amine yield in real time.
  • NMR spectroscopy : Confirm product stereochemistry and detect byproducts.
  • Mass spectrometry : Validate molecular weights of intermediates and final compounds .

Properties

Molecular Formula

C6H10BNaO6

Molecular Weight

211.94 g/mol

IUPAC Name

sodium;triacetyloxyboranuide

InChI

InChI=1S/C6H10BO6.Na/c1-4(8)11-7(12-5(2)9)13-6(3)10;/h7H,1-3H3;/q-1;+1

InChI Key

HHYFEYBWNZJVFQ-UHFFFAOYSA-N

Canonical SMILES

[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of sodium borohydride (69.8 mg.) in benzene (15 ml.) is treated with acetic acid (92 mg.) and refluxed for 1 hour under nitrogen to afford a clear solution of sodium triacetoxyborohydride. To this solution is added a solution of 2S,3R,6R-6-(2-oxoethyl)-2-methyl-2-(4,8-dimethyl-5-oxo-7-nonenyl)-3,6-oxidooxepane (158 mg.) in benzene (5 ml.) and the mixture refluxed for 5 hours under nitrogen. The solvent is removed in vacuo, the residue diluted with water and extracted with methylene chloride. Removal of the solvent from the dried organic phase affords a residue which is plate chromatographed on silica gel, using ethyl acetate:chloroform (4:1) as the developing solvent. The major band is eluted with ethyl acetate to afford 2S,3R-6-(2-hydroxyethyl)-2-methyl-2-(4,8-dimethyl-5-oxo-7-nonenyl)-3,6-oxidooxepane (121 mg.):
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Synthesis routes and methods II

Procedure details

A benzene suspension of 8 equivalents of sodium borohydride was refluxed with 6.5 equiv. of glacial acetic acid for 15 minutes under a nitrogen atmosphere to give a clear solution of sodium triacetoxyborohydride. To this solution was added a benzene solution of 510 mg; 1 mmol of compound (III-a) and the mixture was refluxed for 1 hour. The reaction mixture was then diluted with water and extracted with chloroform. The further work-up and column chromatographic purification described in Example 4 were carried out, to give the title compound as characterized in Example 4. The yield according to this procedure was higher than in Example 4.
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